molecular formula C3H3NO2S B1199914 1,3-Thiazolidine-2,5-dione CAS No. 16874-97-8

1,3-Thiazolidine-2,5-dione

Cat. No. B1199914
CAS RN: 16874-97-8
M. Wt: 117.13 g/mol
InChI Key: STHGEDCARBQXMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Thiazolidine-2,5-dione derivatives involves various methodologies. One notable method includes the regio-controlled nucleophilic attack of 3-Thiaisatoic anhydride by α-amino acids, leading to the one-pot synthesis of 3-(2-thienyl)imidazolidine-2,4-dione and 3,4-substituted thieno[2,3-e][1,4]diazepine-2,5-dione analogues (Brouillette et al., 2009). Additionally, ultrasound-assisted one-pot green synthesis has been employed for creating N-substituted-5-arylidene-thiazolidine-2,4-dione-isoxazoline derivatives, showcasing a rapid and environmentally friendly approach (Thari et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,3-Thiazolidine-2,5-dione and its derivatives has been explored through various spectroscopic and computational methods. A theoretical study on the structure of thiazolidine-2,4-dione and its 5-substituted derivatives in the gas phase provided insights into the energy, geometrical parameters, and proton affinities of different tautomers, revealing the basic nature of the oxygen atoms in the carbonyl groups (Safi, 2016).

Chemical Reactions and Properties

1,3-Thiazolidine-2,5-dione undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. These reactions facilitate the synthesis of a wide array of compounds with potential biological activities. For instance, the compound has been identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating its significance in the development of novel dual signaling pathway inhibitors and anticancer agents (Li et al., 2010).

Physical Properties Analysis

The physical properties of 1,3-Thiazolidine-2,5-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various chemical environments. These properties are determined through experimental methods, including X-ray crystallography, which provides detailed information on the molecular and crystal structure, enhancing the understanding of their chemical reactivity and interactions with biological targets.

Chemical Properties Analysis

The chemical properties of 1,3-Thiazolidine-2,5-dione derivatives, including their reactivity, stability, and interaction with other molecules, are fundamental aspects that influence their application in medicinal chemistry and drug design. Studies on the antimicrobial and antifungal activity of thiazolidine-2,4-dione derivatives against various pathogens have revealed their potential as bioactive compounds with significant therapeutic applications (Alhameed et al., 2019).

Scientific Research Applications

  • Medicinal Chemistry Applications : Thiazolidine-2,4-dione derivatives are widely used in medicinal chemistry for the development of potential drug-like small molecules. A novel non-condensed thiazolidine-2,4-dione-bearing derivative was synthesized and characterized, showcasing the structural flexibility and potential of this compound in drug development (Holota et al., 2022).

  • Antidiabetic Properties : Certain derivatives, such as Isoxazolidine-3,5-dione and noncyclic 1,3-dicarbonyl compounds, have shown hypoglycemic properties, making them potential agents for treating diabetes. The importance of the 1,3-dicarbonyl structure in insulin-sensitizing activity has been highlighted (Shinkai et al., 1998).

  • Antimicrobial and Antifungal Properties : Synthesized derivatives of 1,3-Thiazolidine-2,4-dione have been evaluated for their antibacterial and antifungal activities, showing effectiveness against various pathogens such as B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans (Jat et al., 2006).

  • Anti-Cancer Properties : 1,3-Thiazolidine-2,4-diones have been studied for their potential as anti-prostate cancer agents. These compounds were found to exhibit significant antiproliferative activity against prostate cancer cell lines and showed low cytotoxicity in noncancerous cells (Ramakrishnan et al., 2018).

  • Drug Design and Molecular Docking : The synthesis and in silico drug likeness evaluation of N,5-disubstituted-1,3-thiazolidine-2,4-dione analogues were conducted, providing insights into the drug likeness and potential pharmacokinetic parameters of these compounds (Swathi et al., 2013).

  • Dual Inhibitor for Signaling Pathways in Cancer Therapy : A thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating its potential as a novel anticancer agent (Li et al., 2010).

  • Wide Spectrum of Biological Activities : Thiazolidine-2,4-diones have shown a wide diversity of biochemical effects and pharmacological properties, making them a key component in the development of new therapeutic agents for a variety of diseases (Jain et al., 2013).

Safety And Hazards

While specific safety and hazard data for 1,3-Thiazolidine-2,5-dione was not found, it is generally recommended to avoid breathing mist, gas, or vapors of similar compounds. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Thiazolidin-2,4-dione (TZD) scaffold plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

1,3-thiazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2S/c5-2-1-4-3(6)7-2/h1H2,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHGEDCARBQXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)SC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337436
Record name 2,5-Thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazolidine-2,5-dione

CAS RN

16874-97-8
Record name 2,5-Thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16874-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
SK Patil, SA Nirmalkar, HP Deokar… - 2017 - wjpr.s3.ap-south-1.amazonaws.com
A series of Benzimidazole-2-thione derivatives synthesized by reaction of 2-[3/-chloro-1/methylthio-2/-propanol]-1-methyl-1H-benzimidazole 1 (ab) with hydrazine hydrate afford 1/-(1-…
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
HP Sahoo, M Gochhi, K Panda, B Sahoo… - Journal of …, 2022 - pnrjournal.com
Angiotensin converting enzyme (ACE) and a-amylase inhibitors were synthesized using 40-(bromomethyl)-biphenyl-2-carbonitrile 1 and various cyclic secondary amines (a–h). The …
Number of citations: 3 www.pnrjournal.com
GY Meti, RR Kamble, DB Biradar… - Medicinal Chemistry …, 2013 - Springer
Angiotensin converting enzyme (ACE) and α-amylase inhibitors were synthesized using 4′-(bromomethyl)-biphenyl-2-carbonitrile 1 and various cyclic secondary amines (a–h). The …
Number of citations: 8 link.springer.com
S Satsumabayashi, J Nakayama - Bulletin of Nippon Dental …, 1981 - ndu-rep.repo.nii.ac.jp
メルカプトチオ酢酸 (1) およびメルカプトチオプロピオン酸 (2) は著者等の一人により 1973, 1977 年にはじめて合成発表された化合物で, 分子内にメルカプト基, チオカルボキシル基および活性メチレン…
Number of citations: 2 ndu-rep.repo.nii.ac.jp
S SATSUMABAYASHI - core.ac.uk
メルカプトチオ酢酸 (1) およびメルカプトチオプロピオン酸 (2) は著者等の一人により 1973, 1977 年にはじめて合成発表された化合物で, 分子内にメルカプト基, チオカルボキシル基および活性メチレン…
Number of citations: 0 core.ac.uk
L Lozynska, O Tymoshuk - Visnyk Lviv Univ. Ser. Chem, 2014
Number of citations: 4
ЛО Лозинська, Л Тимошук - Вісник Львівського університету …, 2014 - irbis-nbuv.gov.ua
Уперше визначено існування комплексної сполуки іридію (IV) з новим реагентом класу азолідонів− 4-іміно-1, 3-тіазолідин-2, 5-діон-5-оксимом. Знайдено оптимальні умови …
Number of citations: 0 www.irbis-nbuv.gov.ua
L Lozynska, O Tymoshuk - Вісник Львівського університету … - publications.lnu.edu.ua
Уперше визначено існування комплексної сполуки іридію (IV) з новим реагентом класу азолідонів− 4-іміно-1, 3-тіазолідин-2, 5-діон-5-оксимом. Знайдено оптимальні умови …
Number of citations: 0 publications.lnu.edu.ua
P Rydchuk, О Tymoshuk, L Oleksiv… - Вісник Львівського … - publications.lnu.edu.ua
Показано, що наявність 5-гідроксиіміно-4-іміно-1, 3-тіазолідин-2-ону в розчинах Ir (IV) спричиняє значне зростання піка каталітичних струмів водню (КСВ). Визначено …
Number of citations: 4 publications.lnu.edu.ua
P Rydchuk, О Labyk, L Oleksiv… - Вісник Львівського … - publications.lnu.edu.ua
Як органічний реагент для вольтамперометричного визначення Pd (II) запропоновано 5-гідроксиіміно-4-іміно-1, 3-тіазолідин-2-он. Досліджено залежність вольтамперних …
Number of citations: 0 publications.lnu.edu.ua

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